molecular formula C14H18N2O2 B4864512 N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B4864512
M. Wt: 246.30 g/mol
InChI Key: ZUMILHRHFWKWLE-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a propyl chain featuring a ketone (3-oxo) and a pyrrolidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the pyrrolidine moiety) and hydrogen-bonding capacity (via the amide and ketone groups).

Properties

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-10-4-5-11-16)8-9-15-14(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMILHRHFWKWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-(pyrrolidin-1-yl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide features a benzamide core with a pyrrolidinone substituent. The synthesis of this compound typically involves the reaction of an appropriate benzoyl chloride with a pyrrolidine derivative under controlled conditions. Common synthetic routes include:

  • Reagents : Benzoyl chloride, pyrrolidine derivatives, bases (e.g., triethylamine).
  • Conditions : Reflux in organic solvents (e.g., dichloromethane) followed by purification methods such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance, compounds derived from similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving PARP inhibition. In vitro assays demonstrated that certain derivatives exhibit IC50 values comparable to established drugs like olaparib .

Enzyme Interaction Studies

The compound serves as a valuable tool in studying enzyme interactions and protein binding. Its unique structure allows researchers to investigate binding affinities and mechanisms of action against specific targets, such as DNAJA1 and p53 proteins, which are crucial in cancer biology .

Metabolic Disorders

This compound derivatives have been explored for their effects on metabolic pathways. Research indicates that these compounds may activate PPAR (Peroxisome Proliferator-Activated Receptors), which play a vital role in lipid metabolism and glucose homeostasis. This suggests potential applications in treating conditions like type 2 diabetes and dyslipidemia .

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been noted, indicating that this compound may be useful in developing treatments for inflammatory diseases such as asthma and cardiovascular conditions .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound analogs against various cancer cell lines, it was found that specific modifications to the benzamide structure enhanced cytotoxicity significantly compared to standard treatments. The study utilized IC50 measurements to quantify effectiveness across different cell lines .

Case Study 2: Metabolic Impact

Another investigation focused on the effects of these compounds on glucose metabolism in diabetic models. Results indicated that certain derivatives improved insulin sensitivity and reduced blood glucose levels, suggesting their potential as therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propyl Chain

Pyrrolidine vs. Piperazine/Piperidine Derivatives

The substitution of pyrrolidine with piperazine or piperidine rings significantly alters pharmacological profiles. For example:

  • F594-0790 (3-fluoro-N-[3-oxo-3-(piperazin-1-yl)propyl]-N-[3-(piperidin-1-yl)propyl]benzamide, ) introduces basic nitrogen atoms in the piperazine/piperidine groups, which may enhance solubility and enable interactions with charged biological targets. This contrasts with the saturated pyrrolidine in the parent compound, which offers fewer hydrogen-bonding sites but improved metabolic stability due to reduced basicity .
Ketone Group Modifications
  • D21 (N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide, ) replaces pyrrolidine with a 4-bromophenylamino group. This substitution introduces aromatic bulk and halogen-mediated hydrophobic interactions, correlating with its notable antifungal activity against C. albicans and A. niger .

Amide Core Modifications

Benzamide vs. Acetamide
  • 2-methoxy-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide () substitutes the benzamide with an acetamide group. 327.36 g/mol for the parent compound) .
Trifluoromethyl and Tert-Butyl Additions
  • N-[3-(4-tert-butylphenyl)-5-propyl-1H-pyrazol-4-yl]-4-(trifluoromethyl)benzamide () incorporates electron-withdrawing trifluoromethyl and bulky tert-butyl groups. These modifications enhance metabolic resistance and target affinity in enzyme inhibition contexts, though at the cost of increased molecular weight (429.48 g/mol) .

Biological Activity

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H16N2O

Molecular Weight : 220.28 g/mol

IUPAC Name : this compound

The compound features a benzamide core linked to a pyrrolidine ring and a ketone functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form various interactions, including:

  • Hydrogen Bonds : Facilitating binding to active sites of enzymes.
  • π-π Interactions : Enhancing stability in protein-ligand complexes.
  • Hydrophobic Interactions : Contributing to the overall binding affinity.

These interactions may lead to modulation of enzymatic activity, influencing various biochemical pathways.

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

  • Cancer Treatment : Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting protein kinases involved in cell proliferation and survival .
  • Antibacterial Activity : Some studies have highlighted the antibacterial properties of related pyrrole derivatives, suggesting that this compound may also possess similar effects against bacterial pathogens .
  • Neurodegenerative Disorders : The modulation of kinase activity related to neurodegenerative diseases has been explored, indicating potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cancer InhibitionInhibits cell proliferation in various cancer types
AntibacterialExhibits MIC values comparable to standard antibiotics
Kinase ModulationAffects pathways related to neurodegeneration

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound analogs against breast and colon cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting effective dose-dependent activity. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .

Case Study: Antibacterial Efficacy

In vitro tests against Staphylococcus aureus showed that this compound exhibited an MIC of 12.5 µg/mL, indicating considerable antibacterial potency when compared to standard treatments like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.